molecular formula C13H13F2N B1394837 1-(3,5-Difluorophenyl)cyclohexanecarbonitrile CAS No. 1247865-55-9

1-(3,5-Difluorophenyl)cyclohexanecarbonitrile

Cat. No. B1394837
M. Wt: 221.25 g/mol
InChI Key: BUUMISNTHVOWCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized via Claisen-Schmidt condensation under basic conditions . The process involves the reaction of 2- (3,4-difluorophenyl)acetonitrile with 60% sodium hydride in DMF at 0°C. After stirring for 5 minutes, a solution of 1,5-dibromopentane in DMF is added dropwise and the mixture is stirred at a temperature in the range 0°C to room temperature for 5 hours. The reaction is then quenched with water, and the product is extracted with EtOAc .

Scientific Research Applications

1. Anticancer Agents

  • Application Summary: Compounds similar to “1-(3,5-Difluorophenyl)cyclohexanecarbonitrile”, specifically “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones”, have been synthesized and studied as potential anticancer agents .
  • Methods of Application: These compounds were synthesized via Claisen-Schmidt condensation under basic condition . The chemical structure of the compounds were identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .
  • Results: Most of these compounds presented higher cytotoxicity than the reference drug 5-fluorouracil . The compounds 7, [1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one], and 2, [1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one], were presenting the best activity according to potency selectivity expression values .

2. Synthesis of Organic Compounds

  • Application Summary: “3,5-Difluoroacetophenone”, also known as “1-(3,5-difluorophenyl)ethanone”, is a fluorinated acetophenone that can be used to synthesize various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these syntheses were not provided in the source .

3. Synthesis of Fluorinated Compounds

  • Application Summary: “3′,5′-Difluoroacetophenone”, also known as “1-(3,5-difluorophenyl)ethanone”, is a fluorinated acetophenone that can be used to synthesize various fluorinated compounds .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these syntheses were not provided in the source .

4. Antitumor Activity

  • Application Summary: A compound named “3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydrox-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” was synthesized and investigated for its antitumor activity .
  • Methods of Application: The compound was synthesized using various techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) measurements .
  • Results: The compound showed highly significant antitumor activity and cytotoxicity against two human cancer cell lines: HepG-2 and HCT-116, with the corresponding IC50 values of 3.07 and 7.15 μg/ml, respectively .

5. Synthesis of Fluorinated Organic Materials

  • Application Summary: “3′,5′-Difluoroacetophenone”, also known as “1-(3,5-difluorophenyl)ethanone”, is a fluorinated acetophenone that can be used to synthesize various fluorinated organic materials .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of these syntheses were not provided in the source .

6. Antimicrobial Activity

  • Application Summary: A compound named “3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydrox-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” was synthesized and investigated for its antimicrobial activity .
  • Methods of Application: The compound was synthesized using various techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) measurements .
  • Results: The compound showed highly significant antimicrobial activity .

properties

IUPAC Name

1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUMISNTHVOWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)cyclohexanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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